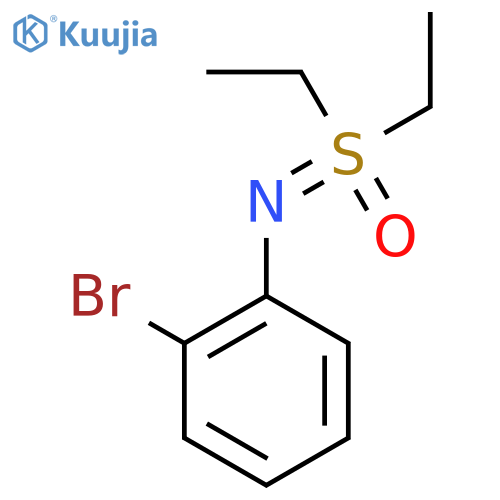

Cas no 2060058-17-3 ((2-Bromophenyl)imino-diethyl-oxo-lambda6-sulfane)

(2-Bromophenyl)imino-diethyl-oxo-lambda6-sulfane 化学的及び物理的性質

名前と識別子

-

- [(2-bromophenyl)imino]diethyl-lambda6-sulfanone

- (2-Bromophenyl)imino-diethyl-oxo-lambda6-sulfane

- Benzenamine, 2-bromo-N-(diethyloxido-λ4-sulfanylidene)-

-

- インチ: 1S/C10H14BrNOS/c1-3-14(13,4-2)12-10-8-6-5-7-9(10)11/h5-8H,3-4H2,1-2H3

- InChIKey: BZXBZDNBWBYZNM-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC=CC=1N=S(CC)(CC)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 274

- トポロジー分子極性表面積: 37.8

- 疎水性パラメータ計算基準値(XlogP): 3.4

(2-Bromophenyl)imino-diethyl-oxo-lambda6-sulfane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-329148-1.0g |

[(2-bromophenyl)imino]diethyl-lambda6-sulfanone |

2060058-17-3 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-329148-2.5g |

[(2-bromophenyl)imino]diethyl-lambda6-sulfanone |

2060058-17-3 | 2.5g |

$2071.0 | 2023-02-23 | ||

| Enamine | EN300-329148-0.1g |

[(2-bromophenyl)imino]diethyl-lambda6-sulfanone |

2060058-17-3 | 0.1g |

$930.0 | 2023-02-23 | ||

| Enamine | EN300-329148-0.05g |

[(2-bromophenyl)imino]diethyl-lambda6-sulfanone |

2060058-17-3 | 0.05g |

$888.0 | 2023-02-23 | ||

| Enamine | EN300-329148-0.5g |

[(2-bromophenyl)imino]diethyl-lambda6-sulfanone |

2060058-17-3 | 0.5g |

$1014.0 | 2023-02-23 | ||

| Enamine | EN300-329148-10.0g |

[(2-bromophenyl)imino]diethyl-lambda6-sulfanone |

2060058-17-3 | 10.0g |

$4545.0 | 2023-02-23 | ||

| Enamine | EN300-329148-0.25g |

[(2-bromophenyl)imino]diethyl-lambda6-sulfanone |

2060058-17-3 | 0.25g |

$972.0 | 2023-02-23 | ||

| Enamine | EN300-329148-5.0g |

[(2-bromophenyl)imino]diethyl-lambda6-sulfanone |

2060058-17-3 | 5.0g |

$3065.0 | 2023-02-23 |

(2-Bromophenyl)imino-diethyl-oxo-lambda6-sulfane 関連文献

-

Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513

-

Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014

-

Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575

-

Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407

-

Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768

-

L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444

-

Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

(2-Bromophenyl)imino-diethyl-oxo-lambda6-sulfaneに関する追加情報

Introduction to (2-Bromophenyl)imino-diethyl-oxo-lambda6-sulfane (CAS No. 2060058-17-3)

The compound (2-Bromophenyl)imino-diethyl-oxo-lambda6-sulfane, identified by its CAS number 2060058-17-3, represents a fascinating molecule in the realm of organic chemistry and pharmaceutical research. This compound belongs to a class of sulfur-containing heterocycles, which have garnered significant attention due to their diverse biological activities and potential applications in drug development.

At the heart of this molecule lies a unique structural motif: the combination of a brominated phenyl ring, an imino group, and a diethyl oxo structure. The presence of the bromine atom on the phenyl ring not only enhances its reactivity but also opens up possibilities for further functionalization, making it a valuable intermediate in synthetic chemistry. The imino group, characterized by a nitrogen double-bonded to a carbon atom, introduces electrophilic properties that can participate in various chemical reactions, including condensation and cyclization processes.

The lambda6-sulfane moiety is particularly intriguing, as it represents an unconventional sulfur-containing scaffold that deviates from more commonly studied sulfur heterocycles like thiophenes or thiazoles. This unique structural feature has led to interest in exploring its potential as a pharmacophore in medicinal chemistry. Recent studies have highlighted the role of sulfur heterocycles in modulating biological pathways, particularly in the context of antimicrobial and anti-inflammatory agents.

In the context of contemporary pharmaceutical research, the synthesis and characterization of novel sulfur-containing compounds like (2-Bromophenyl)imino-diethyl-oxo-lambda6-sulfane are of paramount importance. These compounds often exhibit promising bioactivities due to their ability to interact with biological targets in unique ways. For instance, studies have shown that sulfur heterocycles can act as modulators of enzyme activity, influencing metabolic pathways that are relevant to various diseases.

The brominated phenyl ring in this compound is particularly noteworthy, as bromine substituents are known to enhance binding affinity and metabolic stability in drug molecules. This makes (2-Bromophenyl)imino-diethyl-oxo-lambda6-sulfane a compelling candidate for further exploration in drug discovery programs. Researchers have leveraged similar structural motifs in the development of kinase inhibitors and other therapeutic agents, where the bromine atom plays a crucial role in optimizing pharmacokinetic properties.

Recent advancements in synthetic methodologies have enabled the efficient preparation of complex sulfur-containing heterocycles like this one. Techniques such as transition-metal-catalyzed cross-coupling reactions and organometallic chemistry have been instrumental in constructing intricate molecular frameworks with high precision. These methods allow chemists to tailor the structure of molecules like (2-Bromophenyl)imino-diethyl-oxo-lambda6-sulfane to target specific biological activities, thereby accelerating the discovery of novel therapeutic entities.

The potential applications of this compound extend beyond traditional pharmaceuticals. In materials science, for example, sulfur-containing heterocycles have been explored for their electronic properties and potential use in organic semiconductors and conductive polymers. The unique electronic characteristics arising from the lambda6-sulfane scaffold make it an attractive candidate for developing advanced materials with tailored functionalities.

In conclusion, (2-Bromophenyl)imino-diethyl-oxo-lambda6-sulfane (CAS No. 2060058-17-3) stands out as a structurally complex and biologically relevant molecule with significant potential in both pharmaceutical and materials science applications. Its unique combination of functional groups and unconventional sulfur scaffold positions it as a valuable scaffold for further chemical investigation. As research continues to uncover new synthetic strategies and biological insights, compounds like this one are poised to play a crucial role in advancing our understanding of molecular interactions and developing innovative solutions to global health challenges.

2060058-17-3 ((2-Bromophenyl)imino-diethyl-oxo-lambda6-sulfane) 関連製品

- 833438-50-9(4-fluorophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate)

- 911305-48-1(Imidodicarbonic acid,2-(6-bromo-1-isoquinolinyl)-,1,3-bis(1,1-dimethylethyl) ester)

- 374795-48-9(2-Oxa-9-azaspiro[5.5]undecane)

- 1807018-34-3(Ethyl 5-(chloromethyl)-2-(difluoromethyl)-3-iodopyridine-4-acetate)

- 2969441-29-8(1-(4-Bromo-3-(trifluoromethyl)phenyl)-4-methylpiperaZine)

- 2034498-76-3(N-{2-5-(furan-3-yl)thiophen-2-ylethyl}-1-(3-methylphenyl)methanesulfonamide)

- 1086599-92-9(2-amino-1-(2-bromo-4-fluorophenyl)ethan-1-ol)

- 370865-80-8(1-Butyl-1-methylpyrrolidinium dicyanamide)

- 1805055-63-3(2-Chloro-3-cyano-6-(difluoromethyl)pyridine-4-carbonyl chloride)

- 38524-82-2(Trifenofos)